(S)-2-amino-3-methyl-N-(thiazol-2-yl)butanamide
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Overview
Description
(S)-2-amino-3-methyl-N-(thiazol-2-yl)butanamide is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-methyl-N-(thiazol-2-yl)butanamide typically involves the reaction of thiazole derivatives with appropriate amine and carboxylic acid derivatives. One common method involves the coupling of 2-aminothiazole with 3-methylbutanoic acid under specific reaction conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-methyl-N-(thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
(S)-2-amino-3-methyl-N-(thiazol-2-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of (S)-2-amino-3-methyl-N-(thiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
(S)-2-amino-3-methyl-N-(thiazol-2-yl)butanamide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C8H13N3OS |
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Molecular Weight |
199.28 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C8H13N3OS/c1-5(2)6(9)7(12)11-8-10-3-4-13-8/h3-6H,9H2,1-2H3,(H,10,11,12)/t6-/m0/s1 |
InChI Key |
WNCFYVAHRZXVLP-LURJTMIESA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=NC=CS1)N |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC=CS1)N |
Origin of Product |
United States |
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